3-Chloro-4-methylsulfanylbenzonitrile
Overview
Description
3-Chloro-4-methylsulfanylbenzonitrile is an organic compound with the molecular formula C8H6ClNS. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a methylsulfanyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylsulfanylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzonitrile.
Substitution Reaction: A nucleophilic substitution reaction is carried out where the chlorine atom at the fourth position is replaced by a methylsulfanyl group. This can be achieved using methylthiolate (CH3S-) as the nucleophile.
Reaction Conditions: The reaction is usually conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylsulfanylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles like amines, alkoxides
Major Products Formed
Oxidation: 3-Chloro-4-methylsulfinylbenzonitrile (sulfoxide), 3-Chloro-4-methylsulfonylbenzonitrile (sulfone)
Reduction: 3-Chloro-4-methylsulfanylbenzylamine
Substitution: Various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
3-Chloro-4-methylsulfanylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.
Medicine: It may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylsulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzonitrile: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
4-Methylsulfanylbenzonitrile:
3-Chloro-4-methylbenzonitrile: Lacks the sulfanyl group, which changes its chemical properties and reactivity.
Uniqueness
3-Chloro-4-methylsulfanylbenzonitrile is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-4-methylsulfanylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTAJJVUNNOUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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